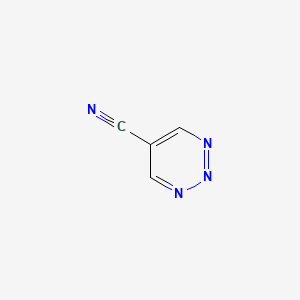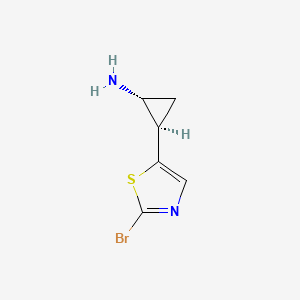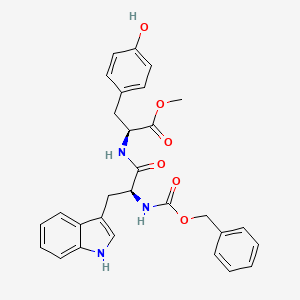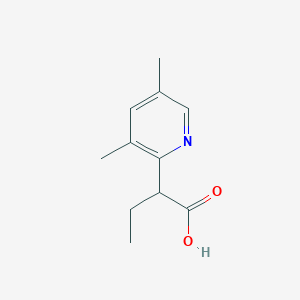
2-(3,5-Dimethylpyridin-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylpyridin-2-yl)butanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5 on the pyridine ring, and a butanoic acid moiety attached to the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyridin-2-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylpyridine.
Alkylation: The pyridine ring is alkylated at the 2-position using a suitable alkylating agent, such as butyl bromide, in the presence of a base like potassium carbonate.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid functionality, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylpyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylated derivatives.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(3,5-Dimethylpyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyridine: The parent compound without the butanoic acid moiety.
2-(3,5-Dimethylpyridin-2-yl)ethanoic acid: A shorter-chain analog.
2-(3,5-Dimethylpyridin-2-yl)propanoic acid: A similar compound with a different alkyl chain length.
Uniqueness
2-(3,5-Dimethylpyridin-2-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the butanoic acid moiety allows for additional functionalization and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-(3,5-dimethylpyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-4-9(11(13)14)10-8(3)5-7(2)6-12-10/h5-6,9H,4H2,1-3H3,(H,13,14) |
Clé InChI |
GOBMOKAKLXAIDX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C=C(C=N1)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


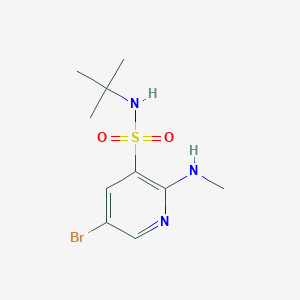
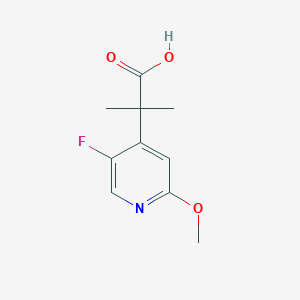

![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
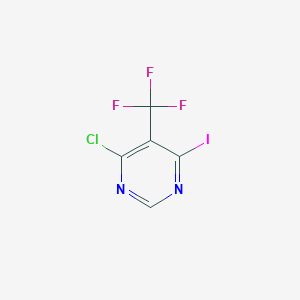
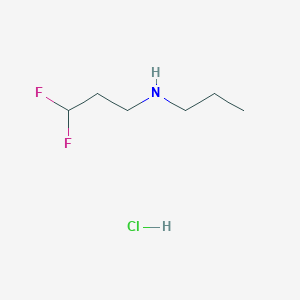
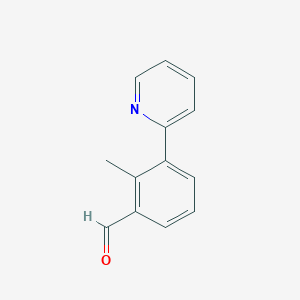

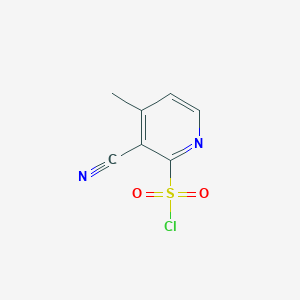
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)

